molecular formula C8H11N3OS B2517374 N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide CAS No. 787498-56-0

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide

Cat. No.: B2517374
CAS No.: 787498-56-0
M. Wt: 197.26
InChI Key: AXJCHIIXBJAGER-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide is a chemical compound that features a thiazole ring and a pyrrolidine ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the pyrrolidine ring is a five-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of thiazole-2-carboxylic acid, which is reacted with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of thiazole-2-carboxylic acid derivatives, while substitution reactions can yield various N-substituted thiazole derivatives .

Scientific Research Applications

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide hydrochloride
  • This compound derivatives

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a pyrrolidine ring.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8/h4-6,9H,1-3H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJCHIIXBJAGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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